(3S,6R,7S,12Z,15S,16E)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid
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Overview
Description
The compound (3S,6R,7S,12Z,15S,16E)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, silyl ether, and thiazole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R,7S,12Z,15S,16E)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as silylation, hydroxylation, and thiazole ring formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
(3S,6R,7S,12Z,15S,16E)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The silyl ether groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halides. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols .
Scientific Research Applications
(3S,6R,7S,12Z,15S,16E)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid: has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (3S,6R,7S,12Z,15S,16E)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)heptadecyl-12
- (3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)heptadeca-12,16-dien-5-one
Uniqueness
The uniqueness of (3S,6R,7S,12Z,15S,16E)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C39H71NO6SSi2 |
---|---|
Molecular Weight |
738.2 g/mol |
IUPAC Name |
(3S,6R,7S,12Z,15S,16E)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid |
InChI |
InChI=1S/C39H71NO6SSi2/c1-26(21-22-32(41)28(3)23-31-25-47-30(5)40-31)19-18-20-27(2)35(46-49(16,17)38(9,10)11)29(4)36(44)39(12,13)33(24-34(42)43)45-48(14,15)37(6,7)8/h21,23,25,27,29,32-33,35,41H,18-20,22,24H2,1-17H3,(H,42,43)/b26-21-,28-23+/t27?,29-,32+,33+,35+/m1/s1 |
InChI Key |
IDHLZOWJDYQQSB-SBXNIOEKSA-N |
Isomeric SMILES |
CC1=NC(=CS1)/C=C(\C)/[C@H](C/C=C(/C)\CCCC(C)[C@@H]([C@@H](C)C(=O)C(C)(C)[C@H](CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O |
Canonical SMILES |
CC1=NC(=CS1)C=C(C)C(CC=C(C)CCCC(C)C(C(C)C(=O)C(C)(C)C(CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O |
Origin of Product |
United States |
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